4-Acetyl-4-phenylheptanedinitrile

Hydrogen-bond acceptor count Polar surface area Solubility prediction

4-Acetyl-4-phenylheptanedinitrile (CAS 1146-14-1; molecular formula C₁₅H₁₆N₂O; MW 240.30 g·mol⁻¹) is a geminally substituted γ-acetyl-γ-phenyl pimelonitrile belonging to the 2,2-disubstituted heptanedinitrile class. The molecule features a quaternary carbon bearing phenyl, acetyl, and two 2-cyanoethyl arms, endowing it with three hydrogen-bond acceptor sites (two nitrile N and one carbonyl O) and a computed polar surface area of 64.7 Ų.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 1146-14-1
Cat. No. B1650185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-4-phenylheptanedinitrile
CAS1146-14-1
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(=O)C(CCC#N)(CCC#N)C1=CC=CC=C1
InChIInChI=1S/C15H16N2O/c1-13(18)15(9-5-11-16,10-6-12-17)14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-10H2,1H3
InChIKeyDSSSILUHCSFGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-4-phenylheptanedinitrile (CAS 1146-14-1): Core Identity and Procurement Baseline for Research-Grade Supply


4-Acetyl-4-phenylheptanedinitrile (CAS 1146-14-1; molecular formula C₁₅H₁₆N₂O; MW 240.30 g·mol⁻¹) is a geminally substituted γ-acetyl-γ-phenyl pimelonitrile belonging to the 2,2-disubstituted heptanedinitrile class [1]. The molecule features a quaternary carbon bearing phenyl, acetyl, and two 2-cyanoethyl arms, endowing it with three hydrogen-bond acceptor sites (two nitrile N and one carbonyl O) and a computed polar surface area of 64.7 Ų [1]. Its experimentally validated synthetic route proceeds via base-catalyzed double Michael addition of acrylonitrile to 3-phenylpropan-2-one, yielding the crystalline dinitrile after recrystallization [2]. The compound is cataloged under NSC 43528 in the NCI/DTP repository, indicating its prior evaluation in cancer screening panels [3]. Industrial classification restricts its use to non-human research and synthetic intermediate applications .

Synthetic intermediate with a confirmed double Michael addition route

Features an acetyl-phenyl quaternary carbon architecture for cyclization chemistry

Previously evaluated in NCI cancer screening panels (NSC 43528)

Why 4-Acetyl-4-phenylheptanedinitrile Cannot Be Replaced by 4-Phenylheptanedinitrile or Other In-Class Heptanedinitriles


Although heptanedinitrile derivatives share a common 1,5-dicyanopentane backbone, the presence of the acetyl substituent at the C4 quaternary center in 4-acetyl-4-phenylheptanedinitrile introduces a carbonyl group that fundamentally alters key physicochemical properties relative to the non-acetylated analog 4-phenylheptanedinitrile (CAS 833-55-6) [1]. This single functional group difference increases molecular weight by 21.2%, adds a third hydrogen-bond acceptor site, raises the boiling point by over 67 °C, and lowers vapor pressure by approximately 200-fold [1]. Such differences directly impact distillation cut points, volatility-driven loss during vacuum processing, solubility in polar aprotic versus nonpolar media, and the compound's reactivity profile in downstream cyclization chemistry [2]. Procurement of a close analog lacking the acetyl group—or one bearing a different aryl substituent such as isopropenyl (CAS 16400-79-6, MW 204.27) or isopropyl (CAS 807345-77-3, MW 206.28)—introduces an uncontrolled variable in any validated synthetic sequence and cannot be performed without full re-optimization [3].

Target Compound 4-Acetyl-4-phenylheptanedinitrile

Acetyl group provides 3 H-bond acceptors, a boiling point of ~466.5 °C, and low vapor pressure (~7.02 × 10⁻⁹ mmHg).

Non-Interchangeable Substitute 4-Phenylheptanedinitrile (CAS 833-55-6)

Lacks acetyl group; only 2 H-bond acceptors. Boiling point is ~67 °C lower, and vapor pressure is ~200-fold higher.

Substitution with non-acetylated or different aryl analogs may introduce an uncontrolled variable in validated synthetic sequences. Solubility, distillation cut points, and downstream cyclization reactivity may shift significantly, requiring full re-optimization.

Quantitative Differentiation Evidence for 4-Acetyl-4-phenylheptanedinitrile Relative to Structural Analogs


Molecular Complexity Advantage: 4-Acetyl-4-phenylheptanedinitrile vs. 4-Phenylheptanedinitrile on Hydrogen-Bond Acceptor Count and Polar Surface Area

4-Acetyl-4-phenylheptanedinitrile possesses three hydrogen-bond acceptor (HBA) sites (two nitrile nitrogens plus one acetyl carbonyl oxygen), compared with only two HBA sites in 4-phenylheptanedinitrile, which lacks the acetyl substituent [1]. This is accompanied by an increase in topological polar surface area (TPSA) from 47.6 Ų (4-phenylheptanedinitrile, computed, two nitrile groups only) to 64.7 Ų for the target compound [1][2]. The additional HBA capacity and elevated TPSA predictably enhance solubility in polar aprotic solvents such as DMF and DMSO while reducing solubility in purely nonpolar media, a differentiation critical for reaction solvent selection in multi-step syntheses [3].

H-Bond Acceptors & PSA
Cross-study comparable
Target has 3 HBA (TPSA 64.7 Ų) vs. 2 HBA (TPSA 47.6 Ų) for the non-acetylated analog.

Supports solvent selection review

A 50% increase in H-bond acceptor count may alter solubility in polar aprotic media.

Hydrogen-bond acceptor count Polar surface area Solubility prediction

Thermal Processing Window: Boiling Point Differential of +67.4 °C vs. 4-Phenylheptanedinitrile Informs Distillation Cut Strategy

The predicted normal boiling point of 4-acetyl-4-phenylheptanedinitrile at 760 mmHg is 466.5 °C, compared with 399.1 °C for 4-phenylheptanedinitrile, yielding a substantial differential of +67.4 °C (+16.9%) [1]. The flash point also diverges significantly: 235.9 °C (target) versus 193.5 °C (comparator), a difference of +42.4 °C [1]. These data indicate that the acetylated compound can tolerate substantially higher processing temperatures before volatilization or thermal degradation, expanding the operational window for high-temperature cyclization, melt-phase reactions, and vacuum distillation purification protocols.

Boiling Point
Cross-study comparable
Δ +67.4 °C (+16.9%) vs. non-acetylated analog (466.5 °C vs. 399.1 °C).

Informs distillation cut-point strategy

Expands operational window for high-temperature cyclization protocols.

Boiling point Distillation purification Thermal stability

Volatility and Containment: ~200-Fold Lower Vapor Pressure vs. 4-Phenylheptanedinitrile Reduces Evaporative Loss and Environmental Release

At 25 °C, the predicted vapor pressure of 4-acetyl-4-phenylheptanedinitrile is 7.02 × 10⁻⁹ mmHg, compared with 1.41 × 10⁻⁶ mmHg for 4-phenylheptanedinitrile—a difference factor of approximately 200-fold (2.0 × 10²) . This substantially lower volatility means that under identical vacuum-drying or rotary-evaporation conditions, the acetylated compound experiences markedly reduced sublimation and evaporative mass loss. For procurement and inventory management, this translates to longer shelf-life of opened containers and lower risk of headspace contamination during storage.

Vapor Pressure
Data to verify
~200-fold lower than non-acetylated analog (7.02 × 10⁻⁹ vs. 1.41 × 10⁻⁶ mmHg at 25 °C).

Supports containment and inventory review

May reduce evaporative loss and headspace contamination risk.

Vapor pressure Containment Environmental release Vacuum processing

Density Differentiation: +4.8% Higher Density vs. 4-Phenylheptanedinitrile Impacts Formulation and Phase-Separation Behavior

The predicted density of 4-acetyl-4-phenylheptanedinitrile is 1.079 g/cm³, compared with 1.030 g/cm³ for 4-phenylheptanedinitrile, representing a +4.8% increase [1]. This density difference, while modest, is sufficient to alter buoyancy-driven phase separation in biphasic reaction mixtures (e.g., aqueous workup steps) and to affect the mass-to-volume conversion factor used in inventory management and automated liquid handling systems when the compound is handled as a melt or in concentrated solution [2].

Density Differential
Cross-study comparable
Δ +0.049 g/cm³ (+4.8%) vs. non-acetylated analog (1.079 vs. 1.030 g/cm³).

Context for phase-separation behavior

A ~5% density shift can alter organic/aqueous layer positions in workups.

Density Formulation Phase separation Process engineering

Synthetic Versatility: The Acetyl-Phenyl-Quaternary-Carbon Architecture Enables Unique Downstream Cyclization Chemistry Not Accessible from Mono-Substituted Analogs

The geminal acetyl/phenyl substitution pattern at the C4 position of the heptanedinitrile backbone provides a distinctive synthetic handle: the acetyl carbonyl can participate in intramolecular aldol-type and Thorpe-Ziegler cyclizations, while the phenyl group provides steric bias influencing regioselectivity [1][2]. In contrast, 4-phenylheptanedinitrile (lacking the acetyl) cannot undergo carbonyl-directed cyclization; 4-acetyl-4-isopropenylheptanedinitrile (lacking the aromatic ring) offers different electronic conjugation; and 4-benzoyl-4-phenylheptanedinitrile (possessing a bulkier benzoyl group) shows altered steric demand [3]. The specific acetyl/phenyl combination has been exploited in the synthesis of bicyclo[2.2.2]octane-based molecular wires where the compound served as a key intermediate for constructing electronically insulating spacer units [1]. In the agrochemical patent space, analogous acetyl-phenyl dinitriles are explicitly claimed as intermediates for spiroheterocyclic pyrrolidine diones with insecticidal activity [4].

Synthetic Versatility
Class-level inference
Acetyl-phenyl architecture enables carbonyl-directed cyclization (aldol, Thorpe-Ziegler) not possible with mono-substituted or non-acetylated analogs.

Supports SAR library differentiation

Cyclization yield data is qualitative; structural analogs yield different regioisomers.

Cyclization precursor Heterocycle synthesis Quaternary carbon Thorpe-Ziegler reaction

Spectral Characterization: SpectraBase Availability for 4-Acetyl-4-isopropenylheptanedinitrile Highlights the Need for Custom CoA Specification When Procuring 4-Acetyl-4-phenylheptanedinitrile

Public reference spectral databases contain 3 NMR spectra (¹H, ¹³C, and DEPT) and 1 FTIR spectrum for the structurally related compound 4-acetyl-4-isopropenylheptanedinitrile (CAS 16400-79-6, MW 204.27), recorded at 297 K in CDCl₃ on a Bruker AC-300 spectrometer [1]. In contrast, no publicly archived NMR, FTIR, or Raman spectra were located for 4-acetyl-4-phenylheptanedinitrile itself in the major spectral repositories (SpectraBase, NIST Webbook, SDBS) as of the search date [2]. This asymmetry means that procurement of the phenyl analog must be accompanied by a supplier-provided Certificate of Analysis (CoA) that includes at minimum ¹H NMR, ¹³C NMR, HPLC purity (≥98% recommended), and HRMS confirmation of the exact mass (calculated: 240.126263 Da) [3]. The absence of public reference spectra also elevates the importance of selecting a vendor that can provide batch-specific spectral data for identity confirmation, rather than relying on database matching alone.

Spectral Reference Gap
Supporting evidence
No public NMR/FTIR spectra located for target vs. 4 spectra for a related isopropenyl analog.

Requires vendor-supplied CoA

Procurement specifications should request batch-level NMR and HRMS data.

Spectral reference data Certificate of Analysis NMR FTIR

Evidence-Backed Application Scenarios for Procuring 4-Acetyl-4-phenylheptanedinitrile (CAS 1146-14-1)


Molecular Electronics: Synthesis of Bicyclo[2.2.2]octane-Based Insulated Molecular Wires

The compound serves as a critical intermediate for constructing electronically insulating bicyclo[2.2.2]octane spacer units in molecular wire architectures. As demonstrated by Zimmerman and McKelvey (1971), the double Michael addition of acrylonitrile to 3-phenylpropan-2-one under basic conditions yields 3-acetyl-1,5-dicyano-3-phenylpentane (synonym for the target compound), which is subsequently elaborated into functionalized bicyclo[2.2.2]octane building blocks that prevent undesired π-orbital overlap between chromophores while maintaining a well-defined spatial arrangement for through-space electron-transfer studies [1]. The acetyl group provides the ketone functionality required for the bridgehead ring-closure step; the non-acetylated analog 4-phenylheptanedinitrile cannot participate in this synthetic sequence. Procurement of this specific dinitrile is therefore non-negotiable for research groups replicating or extending the Zimmerman molecular-device architecture.

Agrochemical Intermediate: Dinitrile Building Block for Spiroheterocyclic Pyrrolidine Dione Insecticides

Patent US 11,136,289 B2 (issued 2021) explicitly claims dinitrile intermediates bearing phenyl and 2-cyanoethyl substituents for the preparation of phenyl acetic acid derivatives, which serve as precursors to spiroheterocyclic pyrrolidine diones—a class of compounds with established insecticidal, acaricidal, and nematicidal activity [2]. The patented process involves palladium-catalyzed coupling of halogenated phenyl precursors with malononitrile, followed by hydrolysis to the phenyl acetic acid derivative. The acetyl substituent on the target compound provides an orthogonal functional handle for subsequent Ugi multi-component reaction (Ugi-MCR) diversification, enabling one-pot condensation with carboxylic acids, isocyanides, and amines to generate diamide intermediates that are ring-closed to the active spiroheterocycle [2]. Substitution with a non-acetylated analog would eliminate this diversification pathway.

Heterocyclic Chemistry: Precursor to 2,2-Disubstituted-6-cyanocyclohexanones via Thorpe-Ziegler Cyclization

Heptanedinitriles bearing geminal disubstitution at the 4-position are established substrates for base-catalyzed intramolecular Thorpe-Ziegler cyclization to yield 2,2-disubstituted-6-cyanocyclohexanones (cyclic β-ketonitriles) [3]. The acetyl-phenyl combination at the quaternary center confers a specific steric and electronic environment that influences both the cyclization rate and the regioselectivity of subsequent hydrolysis (to keto nitriles, keto amides, or ketones depending on conditions). The target compound's elevated boiling point (466.5 °C) and low vapor pressure (7.02 × 10⁻⁹ mmHg) further support its use in the solvent-free Thorpe reaction conditions reported for pimelonitrile substrates, where thermal stability is paramount [3].

Natural Product Total Synthesis: Functionalized Pimelonitrile Intermediate in the Lycoramine-Type Alkaloid Synthetic Route

A directly analogous compound—γ-acetyl-γ-(2,3-dimethoxyphenyl)pimelonitrile—has been reported as a key intermediate in the total synthesis of (±)-lycoramine, an Amaryllidaceae alkaloid [4]. In that route, the arylacetone precursor is condensed with acrylonitrile to form the γ-acetyl-γ-arylpimelonitrile, which is then converted to the corresponding ester and cyclized to a 2,4-dioxocyclohexanepropionate intermediate en route to the tetracyclic alkaloid core. The target compound (4-acetyl-4-phenylheptanedinitrile), bearing an unsubstituted phenyl ring, can serve as a less electron-rich model substrate for optimizing the acrylonitrile addition and cyclization steps before committing to the more costly dimethoxy-substituted precursor. Procurement of the phenyl analog thus fills a practical role in reaction development and scope exploration for alkaloid synthesis programs.

Application
Selection Property
Validation Focus
Molecular electronics synthesis
Acetyl-phenyl quaternary carbon architecture
Bridgehead ring-closure capability for bicyclo[2.2.2]octane scaffolds
Agrochemical intermediate research
Orthogonal acetyl handle for diversification
Feasibility for Ugi multi-component reaction pathways
Heterocyclic cyclization studies
Thermal stability and gem-disubstitution
Thorpe-Ziegler cyclization efficiency and regioselectivity
Alkaloid total synthesis development
Simpler phenyl model substrate for method optimization
Acrylonitrile addition and cyclization step reproducibility
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